1,1,2,3,4,6,7,8-Octafluoro-5-methyl-4-nitro-1,4-dihydronaphthalene
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Overview
Description
1,1,2,3,4,6,7,8-Octafluoro-5-methyl-4-nitro-1,4-dihydronaphthalene is a fluorinated aromatic compound with a nitro group and a methyl group attached to its naphthalene core This compound is of interest due to its unique chemical properties, which are influenced by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,3,4,6,7,8-Octafluoro-5-methyl-4-nitro-1,4-dihydronaphthalene typically involves the fluorination of a suitable naphthalene precursor. One common method is the direct fluorination of 5-methyl-4-nitro-1,4-dihydronaphthalene using elemental fluorine or a fluorinating agent such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to avoid over-fluorination or degradation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process would include steps for purification and isolation of the desired product, ensuring high yield and purity. Safety measures are crucial due to the hazardous nature of fluorine gas and the potential for side reactions.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,4,6,7,8-Octafluoro-5-methyl-4-nitro-1,4-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield 1,1,2,3,4,6,7,8-Octafluoro-5-methyl-4-amino-1,4-dihydronaphthalene.
Scientific Research Applications
1,1,2,3,4,6,7,8-Octafluoro-5-methyl-4-nitro-1,4-dihydronaphthalene has several scientific research applications:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties due to the presence of fluorine atoms.
Pharmaceuticals: Studied for its potential as a building block in the synthesis of bioactive compounds.
Agrochemicals: Investigated for its potential use in the development of new pesticides and herbicides.
Organic Electronics: Explored for its use in organic field-effect transistors (OFETs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1,1,2,3,4,6,7,8-Octafluoro-5-methyl-4-nitro-1,4-dihydronaphthalene is influenced by its electronic structure, which is altered by the presence of fluorine atoms. The fluorine atoms increase the electron-withdrawing capacity of the compound, affecting its reactivity and interaction with other molecules. The nitro group can participate in various redox reactions, while the fluorine atoms can influence the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octafluoronaphthalene: Similar in structure but lacks the nitro and methyl groups.
1,2,3,4,5,6,7,8-Octafluoro-9,10-anthraquinone: Contains a quinone group instead of a nitro group.
1,2,3,4,5,6,7,8-Octafluoro-9,10-bis(trifluoromethyl)anthracene: Contains additional trifluoromethyl groups.
Uniqueness
1,1,2,3,4,6,7,8-Octafluoro-5-methyl-4-nitro-1,4-dihydronaphthalene is unique due to the combination of fluorine atoms, a nitro group, and a methyl group on the naphthalene core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and organic electronics.
Properties
CAS No. |
87415-34-7 |
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Molecular Formula |
C11H3F8NO2 |
Molecular Weight |
333.13 g/mol |
IUPAC Name |
1,1,2,3,4,6,7,8-octafluoro-5-methyl-4-nitronaphthalene |
InChI |
InChI=1S/C11H3F8NO2/c1-2-3-4(6(13)7(14)5(2)12)10(17,18)8(15)9(16)11(3,19)20(21)22/h1H3 |
InChI Key |
OGYBTRVNGPEKDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C(=C1F)F)F)C(C(=C(C2([N+](=O)[O-])F)F)F)(F)F |
Origin of Product |
United States |
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